5-Phenoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid
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Overview
Description
“5-Phenoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1283964-48-6 . It has a molecular weight of 258.28 and its IUPAC name is 2-isopropyl-5-phenoxy-4-pyrimidinecarboxylic acid . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “5-Phenoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid”, involves various chemical techniques . For instance, a Diels–Alder reaction between key intermediates can lead to the formation of the correspondent compound . This compound can then be converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis
The molecular structure of “5-Phenoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid” is represented by the InChI Code: 1S/C14H14N2O3/c1-9(2)13-15-8-11(12(16-13)14(17)18)19-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,18) .Physical And Chemical Properties Analysis
“5-Phenoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 258.28 .Scientific Research Applications
Synthesis and Chemical Properties
Research into pyrimidine derivatives, including compounds similar to "5-Phenoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid," has focused on their synthesis and potential applications in various scientific fields. These studies have led to the development of novel synthetic routes and the exploration of their chemical and biological properties.
Synthesis of Trimethoprim Derivatives : A study detailed a one-step synthesis of new trimethoprim derivatives, showcasing a method for producing various pyrimidine derivatives with potential antibacterial activity. This synthesis utilizes the condensation of diamino pyrimidines with phenols, demonstrating a pathway to generate compounds with significant applications in medicinal chemistry (Stuart et al., 1983).
Herbicidal Activity of Pyrimidinyl Derivatives : Research on the synthesis of novel pyrimidinyl derivatives containing an α-amino phosphonate moiety revealed that these compounds exhibit higher herbicidal activities against certain weeds. This indicates the potential of pyrimidine derivatives for use in agricultural applications, particularly in the development of new herbicides with low toxicity and high efficiency (Yu & Shi, 2010).
Antibacterial Agents Development : Another study developed a new route to 5-(p-hydroxybenzyl)pyrimidines, which can be further processed to create compounds like trimethoprim, a broad-spectrum antibacterial agent. This showcases the importance of pyrimidine derivatives in developing new antimicrobial agents (Roth et al., 1980).
Antiviral and Antiprotozoal Activities : Compounds structurally related to "5-Phenoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid" have been explored for their antiviral and antiprotozoal activities. For instance, dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines were synthesized and shown to exhibit significant activity against protozoal infections, highlighting the potential of pyrimidine derivatives in combating infectious diseases (Ismail et al., 2004).
Safety And Hazards
The safety information for “5-Phenoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
5-phenoxy-2-propan-2-ylpyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9(2)13-15-8-11(12(16-13)14(17)18)19-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJDPPWBVQOYCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid |
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